Amide Bridge Abolishes 5-HT Receptor Activity Versus Phenyl-Linked Piperazines
Benzoylpiperazine derivatives, including the core scaffold of 1-[3-(trifluoromethyl)benzoyl]piperazine, are essentially inactive at both central 5-HT1 and 5-HT2 receptor binding sites. This is in direct contrast to phenylpiperazines, such as TFMPP (1-[3-(trifluoromethyl)phenyl]piperazine), which exhibit nanomolar affinity (Ki = 20 nM) for 5-HT1 sites [1].
| Evidence Dimension | 5-HT1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Essentially inactive |
| Comparator Or Baseline | TFMPP (1-[3-(trifluoromethyl)phenyl]piperazine): Ki = 20 nM |
| Quantified Difference | > 100-fold reduction in affinity |
| Conditions | In vitro radioligand binding assay using rat cortical membranes and [³H]-5-HT |
Why This Matters
This defines the compound's utility as a negative control or inactive scaffold in serotonergic research, preventing misinterpretation of 5-HT-mediated effects when compared to active phenylpiperazine analogs.
- [1] Lyon, R. A., Titeler, M., McKenney, J. D., Magee, P. S., & Glennon, R. A. (1986). Synthesis and evaluation of phenyl- and benzoylpiperazines as potential serotonergic agents. Journal of Medicinal Chemistry, 29(5), 630–634. View Source
